

# ZW4864's role in triple-negative breast cancer

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An In-depth Technical Guide on the Role of **ZW4864** in Triple-Negative Breast Cancer

#### Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes chemotherapy the primary systemic treatment, highlighting a significant unmet medical need for targeted therapies. The designation "**ZW4864**" has been associated with two distinct investigational compounds with potential relevance to TNBC: the HER2-targeted antibody-drug conjugate zanidatamab zovodotin (formerly ZW49) and a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This guide provides a detailed technical overview of both entities, their mechanisms of action, and the available preclinical and clinical data concerning their role in triple-negative breast cancer.

## Part 1: Zanidatamab Zovodotin (Formerly ZW49)

Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) that was under investigation for various HER2-expressing solid tumors.[1] While TNBC is defined by the lack of HER2 overexpression, a subset of these tumors may exhibit low levels of HER2 expression, representing a potential therapeutic window for potent HER2-targeted agents like zanidatamab zovodotin.[2] However, it is important to note that the clinical development of zanidatamab zovodotin has been discontinued.[3]

#### **Mechanism of Action**

#### Foundational & Exploratory





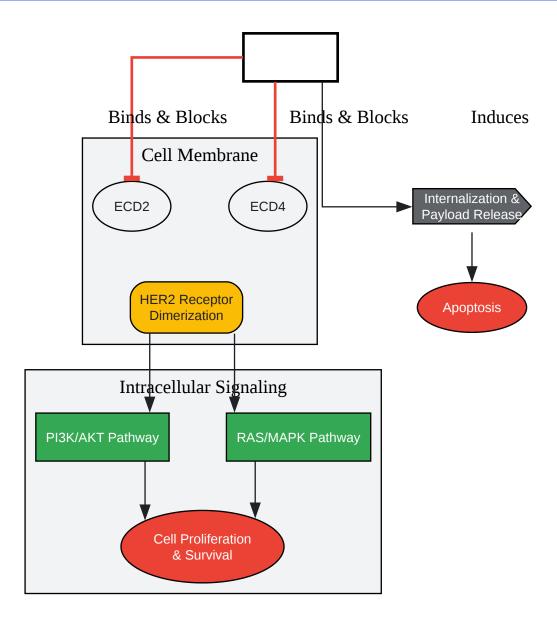
Zanidatamab zovodotin's mechanism of action is multifaceted, stemming from its biparatopic antibody, zanidatamab, and its cytotoxic payload.

- Biparatopic HER2 Targeting: The antibody component, zanidatamab, simultaneously binds to
  two distinct epitopes on the HER2 receptor: the extracellular domains 2 (ECD2) and 4
  (ECD4). This unique binding mode, which targets the same domains as trastuzumab and
  pertuzumab, leads to enhanced receptor binding, clustering, and internalization.[4][5]
- Dual HER2 Signal Blockade: By binding to two different sites, zanidatamab provides a more comprehensive blockade of HER2 signaling pathways that drive tumor cell proliferation and survival.[4]
- Cytotoxic Payload Delivery: Zanidatamab is conjugated to a proprietary auristatin payload via a cleavable linker.[4] Upon internalization of the ADC into the tumor cell, the linker is cleaved, releasing the potent cytotoxic agent and leading to cell death.
- Immunogenic Cell Death: The design of zanidatamab zovodotin also promotes immunogenic cell death, which can potentially stimulate an anti-tumor immune response.[4]

### **Signaling Pathway**

The primary signaling pathway targeted by the antibody component of zanidatamab zovodotin is the HER2 signaling cascade.





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Figure 1: Zanidatamab zovodotin mechanism of action on the HER2 signaling pathway.

## **Clinical Data in HER2-Expressing Breast Cancer**

While specific data for a TNBC cohort is limited, a phase 1 trial (NCT03821233) of zanidatamab zovodotin monotherapy in heavily pretreated patients with HER2-positive solid cancers included patients with breast cancer.[6] In a cohort of 8 patients with breast cancer, the confirmed objective response rate (cORR) was 13%, with a disease control rate (DCR) of 50%. [6]



Another phase 1 trial evaluated zanidatamab in combination with chemotherapy in patients with HER2-expressing metastatic breast cancer, including a HER2-low population.[2] In the HER2-low cohort (n=15), the cORR was 20%, with a median duration of response of 10.4 months.[2]

Table 1: Clinical Efficacy of Zanidatamab Zovodotin in HER2-Expressing Breast Cancer

Clinical Trial Phase	Patient Populatio n	Treatmen t	N	Confirme d Objective Respons e Rate (cORR)	Disease Control Rate (DCR)	Median Duration of Response (DoR)
Phase 1 (NCT0382 1233)	HER2+ Breast Cancer	Monothera py	8	13%[6]	50%[6]	Not Reported
Phase 1	HER2-low Metastatic Breast Cancer	Combinatio n with Chemother apy	15	20%[2]	Not Reported	10.4 months[2]

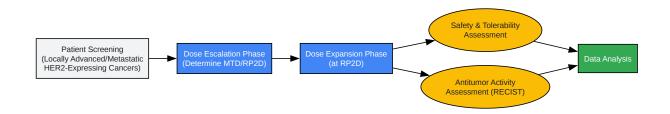
## **Experimental Protocols**

Phase 1 Dose-Escalation and Expansion Study (NCT03821233)

- Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and antitumor activity of zanidatamab zovodotin.[6]
- Patient Population: Patients with locally advanced (unresectable) or metastatic HER2expressing cancers who have progressed following treatment with existing approved therapies.[4][6]
- Methodology: This was a multicenter, open-label, dose-escalation and cohort-expansion study.[4] Patients received zanidatamab zovodotin intravenously. The dose-expansion cohorts included patients with HER2-positive breast cancer, HER2-positive



gastric/gastroesophageal junction adenocarcinoma, and other HER2-positive solid cancers. [6]



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Figure 2: Experimental workflow for the Phase 1 trial of zanidatamab zovodotin.

#### Part 2: ZW4864 Small-Molecule Inhibitor

A distinct compound, also designated **ZW4864**, has been identified as a small-molecule inhibitor of the  $\beta$ -catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[7] The Wnt/ $\beta$ -catenin signaling pathway is frequently dysregulated in various cancers, including TNBC, where it contributes to tumor progression and therapy resistance.[8]

### **Mechanism of Action**

**ZW4864** functions by disrupting the interaction between  $\beta$ -catenin and its coactivator BCL9.

- Inhibition of β-catenin/BCL9 Interaction: In the nucleus of cancer cells with aberrant Wnt signaling, β-catenin forms a complex with TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenic target genes.[7] **ZW4864** directly interferes with the binding of β-catenin to BCL9, thereby inhibiting the formation of this transcriptional complex.
- Suppression of Wnt Target Gene Expression: By blocking the β-catenin/BCL9 interaction,
   ZW4864 leads to the downregulation of Wnt/β-catenin target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.[7]

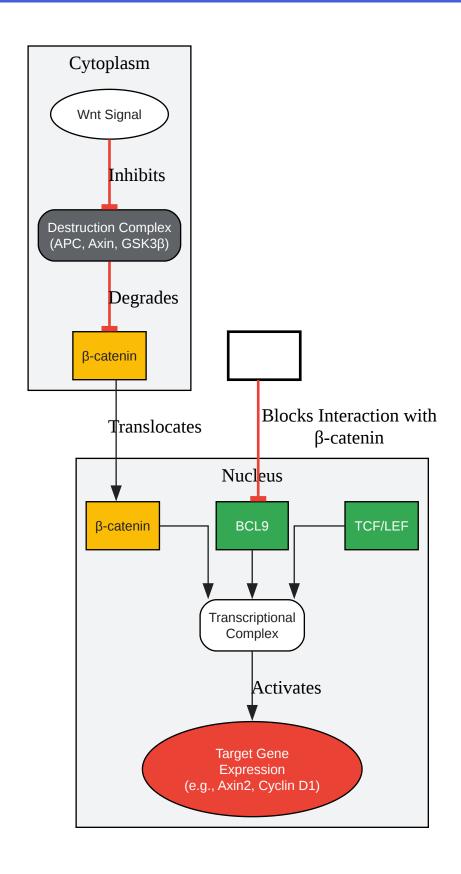


• Inhibition of Cancer Cell Growth: The suppression of oncogenic gene expression ultimately results in the inhibition of Wnt-dependent cancer cell growth.[7]

## **Signaling Pathway**

**ZW4864** targets the final transcriptional activation step of the canonical Wnt/ $\beta$ -catenin signaling pathway.





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Figure 3: Mechanism of action of the small-molecule inhibitor **ZW4864** on the Wnt/ $\beta$ -catenin pathway.

#### **Preclinical Data in TNBC Models**

A preclinical study investigated the effects of **ZW4864** in TNBC cell lines with hyperactive  $\beta$ -catenin signaling.[7]

Table 2: Preclinical Activity of **ZW4864** in TNBC Cell Lines

Cell Line	Assay	Endpoint	ZW4864 Activity
MDA-MB-468 (TNBC)	Cell Growth Inhibition Rescue	Reversal of growth inhibition	Constitutive activation of β-catenin rescued ZW4864-treated cells.
SW480 (Colon Cancer)	qPCR of Wnt Target Genes	Gene Expression	At 10 μM, had slight or no effect on Axin2, cyclin D1, and BCL9L. [7]
HCT116 (Colon Cancer)	Cell Growth Inhibition	Selectivity vs. Normal Cells	1.2-fold selective over MCF10A (normal breast epithelial cells). [7]
MDA-MB-231 (TNBC)	Cell Growth Inhibition	Selectivity vs. Normal Cells	3.2-fold selective over MCF10A.[7]

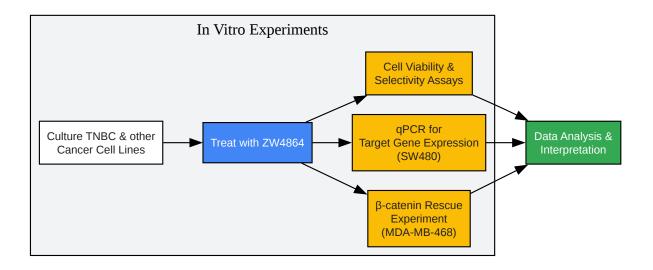
It is noteworthy that in this study, a derivative of **ZW4864**, compound 21, demonstrated greater potency in suppressing Wnt/ $\beta$ -catenin target gene transcription and selective inhibition of Wnt-dependent cancer cell growth compared to **ZW4864**.[7]

### **Experimental Protocols**

In Vitro Evaluation of ZW4864



- Cell Lines: MDA-MB-468 (TNBC), SW480 (colon cancer), HCT116 (colon cancer), MDA-MB-231 (TNBC), and MCF10A (normal breast epithelial).[7]
- β-catenin Rescue Experiment: MDA-MB-468 cells were treated with ZW4864. A plasmid to
  constitutively activate β-catenin was transfected into the cells to determine if it could rescue
  the growth inhibition caused by ZW4864.[7]
- Quantitative PCR (qPCR): SW480 cells were treated with ZW4864 to measure the expression levels of Wnt/β-catenin target genes (Axin2, cyclin D1, BCL9L) and a housekeeping gene (HPRT).[7]
- Cell Viability Assays: The effects of ZW4864 on the viability of various cancer cell lines and a normal cell line were assessed to determine potency and selectivity.[7]



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Figure 4: Experimental workflow for the preclinical evaluation of the small-molecule inhibitor **ZW4864**.

### Conclusion

The designation **ZW4864** has been applied to two distinct therapeutic agents with different mechanisms and stages of development relevant to triple-negative breast cancer. Zanidatamab



zovodotin, a HER2-targeted ADC, showed promise in HER2-expressing cancers, including HER2-low breast cancer which can encompass some TNBC cases. However, its clinical development has been halted. The small-molecule inhibitor **ZW4864** targets the Wnt/ $\beta$ -catenin pathway, a key signaling cascade in TNBC. Preclinical studies have demonstrated its on-target activity in TNBC cell lines, although more potent derivatives have since been identified. Further research would be necessary to fully elucidate the therapeutic potential of targeting the  $\beta$ -catenin/BCL9 interaction in TNBC. This guide provides a comprehensive summary of the available technical information for both compounds, offering a resource for researchers and drug development professionals in the field of oncology.

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